N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide
Overview
Description
Preparation Methods
The synthesis of N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide involves several steps. One common synthetic route includes the reaction of 4-(4-oxo-3H-phthalazin-1-yl)benzoic acid with N,N-dimethylamine under specific reaction conditions . The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . In medicine, it has been investigated for its anti-cancer properties, particularly in the treatment of breast cancer . Additionally, the compound has applications in the industrial sector, where it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as BRD4, which plays a role in cancer cell proliferation . By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation . Additionally, the compound may induce DNA damage and modulate the expression of key regulatory proteins involved in cell cycle progression .
Comparison with Similar Compounds
N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide can be compared with other similar compounds, such as 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . While both compounds share a phthalazinone moiety, they differ in their substituents and overall structure. The unique structural features of this compound contribute to its distinct chemical and biological properties . Other similar compounds include various derivatives of phthalazinone, which have been studied for their potential therapeutic applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)17(22)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(21)19-18-15/h3-10H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXUYPLWMVPQAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324749 | |
Record name | N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780374 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333438-92-9 | |
Record name | N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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